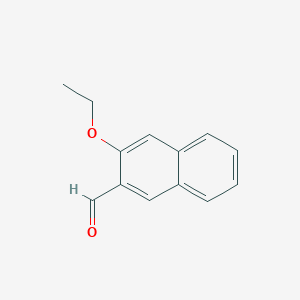![molecular formula C30H29NO6S B12097030 2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is a complex organic compound with significant biomedical applications. It is characterized by its unique molecular structure, which includes a thioglucopyranoside backbone, benzyl and benzylidene groups, and a phthalimido moiety. This compound is known for its potential in studying various ailments such as cancer, diabetes, and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of the phthalimido group. The benzyl and benzylidene groups are then added through benzylation and benzylidenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with hydroxyl or carbonyl groups, while reduction may yield products with saturated bonds. Substitution reactions can yield a variety of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block and intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thioglucopyranoside backbone may also play a role in modulating biological processes by mimicking natural carbohydrates .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-glucopyranoside: Similar in structure but with a methoxy group instead of an ethyl group.
4,6-o-Benzylidene-methyl-alpha-d-glucopyranoside: Similar in structure but lacks the phthalimido and thioglucopyranoside groups.
Uniqueness
Ethyl 3-o-benzyl-4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phthalimido group enhances its potential as a therapeutic agent, while the thioglucopyranoside backbone provides stability and specificity in biological interactions .
Propiedades
Fórmula molecular |
C30H29NO6S |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-(6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C30H29NO6S/c1-2-38-30-24(31-27(32)21-15-9-10-16-22(21)28(31)33)26(34-17-19-11-5-3-6-12-19)25-23(36-30)18-35-29(37-25)20-13-7-4-8-14-20/h3-16,23-26,29-30H,2,17-18H2,1H3 |
Clave InChI |
LTAVTXCDXZSJBC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)


![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)



![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)





